N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c28-24(15-17-30-22-11-5-2-6-12-22)26-21-13-14-23-20(18-21)10-7-16-27(23)25(29)19-8-3-1-4-9-19/h1-6,8-9,11-14,18H,7,10,15-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEGEOJMKAFEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CCSC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline ring, a benzoyl moiety, and a phenylsulfanyl group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and research findings.
The molecular formula of this compound is , with a molecular weight of 368.50 g/mol. The structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 368.50 g/mol |
| LogP | 4.3134 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways and modulating apoptotic markers such as Bax and Bcl-xL .
Neuroprotective Effects
Neuroprotective effects have also been observed in related compounds. Research on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a structural analogue, demonstrated that at lower concentrations, it could protect dopaminergic neurons from apoptosis induced by neurotoxic agents . This suggests that this compound may also possess similar protective effects against neurodegenerative conditions.
The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic interactions between the benzoyl and tetrahydroquinoline groups enhance binding affinity to target proteins.
Study 1: Apoptosis Induction in Cancer Cells
A study investigating the effects of various tetrahydroquinoline derivatives on cancer cell lines found that this compound significantly reduced cell viability in a dose-dependent manner. The study measured apoptotic markers like caspase-3 activity and lactate dehydrogenase release to assess cell death mechanisms.
Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, it was found that low concentrations of related tetrahydroquinoline compounds could mitigate glutamate-induced apoptosis in neuronal cells. This was evidenced by decreased levels of active caspase-3 and preserved mitochondrial membrane potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a propanamide backbone with analogs reported in the literature, such as those listed in . Key differences lie in substituent groups, which influence physicochemical properties and biological interactions:
Structural Features and Substituent Analysis
- N-Substituent: The benzoyl-tetrahydroquinolin-6-yl group distinguishes the target compound from thiazole-based N-substituents (e.g., 4-phenylthiazol-2-yl in Entry 9 ). The tetrahydroquinoline system may confer improved membrane permeability due to reduced planarity.
- Chlorine Modifications: Entries 10 and 12 include 4-chlorophenyl groups, which enhance electronegativity and may improve target binding compared to non-halogenated analogs.
Hypothetical Activity Trends
- Metabolic Stability: Partial saturation of the tetrahydroquinoline core may reduce susceptibility to oxidative metabolism compared to fully aromatic systems.
Data Table: Structural and Functional Comparison
*Molecular weights estimated using atomic masses.
Research Findings and Limitations
- Activity Scores : The numerical values in Entries 9–12 suggest varying potency in unspecified assays, with chlorine substitution (Entry 10 vs. 9) correlating with increased scores (3,4,4 vs. 3,4,3). The benzyloxy-methyl imidazole group in Entries 11–12 further enhances scores, hinting at synergistic effects.
- Evidence Gaps : The absence of direct pharmacological or synthetic data for the target compound limits mechanistic insights. Further studies on binding affinity, solubility, and metabolic stability are needed.
Q & A
Q. What key structural features of this compound influence its biological activity?
The compound’s activity is driven by its tetrahydroquinoline core , benzoyl group , and phenylsulfanyl moiety . The tetrahydroquinoline scaffold enhances binding to hydrophobic pockets in enzymes/receptors, while the phenylsulfanyl group contributes to redox-mediated interactions. The benzoyl group stabilizes the molecule via π-π stacking with aromatic residues in target proteins. Structural analogs lacking these groups show reduced potency, as demonstrated in comparative SAR studies .
Q. What synthetic methodologies are used to prepare this compound?
Synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via Bischler-Napieralski cyclization or hydrogenation of quinoline derivatives.
- Step 2 : Introduction of the benzoyl group using benzoyl chloride under Schotten-Baumann conditions.
- Step 3 : Thioether linkage (phenylsulfanyl) via nucleophilic substitution with thiophenol in the presence of a base (e.g., K₂CO₃) . Reaction monitoring uses TLC, and purification employs column chromatography with ethyl acetate/hexane gradients.
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., δ 7.2–8.1 ppm for aromatic protons).
- HRMS : For molecular ion validation (e.g., [M+H]+ at m/z 447.18).
- IR Spectroscopy : Confirmation of amide C=O stretches (~1650 cm⁻¹) and sulfanyl C-S bonds (~680 cm⁻¹) .
Q. What preliminary assays are used to screen biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ calculations.
- Antimicrobial screening : Disk diffusion against S. aureus and E. coli (zone-of-inhibition analysis).
- Cytotoxicity : MTT assays on HEK-293 or HeLa cell lines .
Q. How is stability assessed under experimental conditions?
- Thermal stability : TGA/DSC to determine decomposition temperatures.
- Solution stability : HPLC monitoring over 24–72 hours in buffers (pH 2–9) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
- Catalyst screening : Use Pd/C or Raney Ni for hydrogenation steps to reduce byproducts.
- Solvent optimization : Replace DCM with toluene for amidation to minimize side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >90% purity .
Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects)?
- Target-specific profiling : Use surface plasmon resonance (SPR) to measure binding kinetics to isolated enzymes (e.g., COX-2) versus whole-cell assays.
- Mechanistic studies : Knockout models (CRISPR/Cas9) to confirm if antimicrobial activity is target-dependent or via membrane disruption .
Q. What strategies improve metabolic stability for in vivo studies?
- Prodrug design : Introduce acetyl-protected amines or esterified carboxyl groups.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., sulfanyl oxidation) for deuterium exchange or fluorination .
Q. How to analyze structure-activity relationships (SAR) using computational methods?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., PARP-1).
- MD simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability.
- QSAR models : ML-based algorithms (Random Forest) trained on IC₅₀ data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
